Sulfoacetic acid

Vue d'ensemble

Description

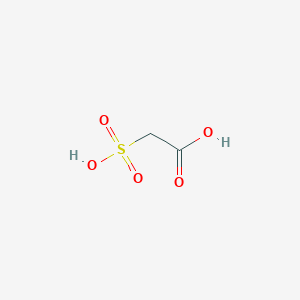

It is a carboxyalkanesulfonic acid that is the C-sulfo derivative of acetic acid . This compound is characterized by the presence of both a carboxyl group (-COOH) and a sulfonic acid group (-SO3H), making it a unique and versatile chemical entity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sulfoacetic acid can be synthesized through the sulfonation of acetic acid. One common method involves the reaction of acetic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction typically proceeds as follows:

CH3COOH+SO3→HO3SCH2COOH

Industrial Production Methods: In industrial settings, this compound is often produced by the esterification of acetic acid with sulfuric acid, followed by hydrolysis. This method allows for large-scale production and is favored for its efficiency and cost-effectiveness .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the sulfonic acid group can be further oxidized to produce sulfonates.

Reduction: Reduction of this compound can lead to the formation of sulfonic acid derivatives.

Substitution: The carboxyl and sulfonic acid groups can participate in various substitution reactions, allowing for the formation of a wide range of derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

Sulfonates: Formed through oxidation.

Sulfonic Acid Derivatives: Formed through reduction.

Substituted Derivatives: Formed through substitution reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

Sulfoacetic acid has been studied for its potential therapeutic effects due to its biological activities. Its derivatives are of particular interest in drug development.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against bacteria and fungi. In vitro studies have demonstrated its effectiveness in inhibiting microbial growth, making it a candidate for use in pharmaceutical formulations and disinfectants .

Synthesis of Bioactive Compounds

The compound serves as a precursor for synthesizing various bioactive molecules. For instance, derivatives of this compound have been explored for their potential use in treating metabolic disorders and infections.

Materials Science

This compound's unique chemical properties make it suitable for applications in materials science, particularly in the development of advanced materials.

Polymer Chemistry

This compound is utilized in the synthesis of sulfonated polymers, which have enhanced properties such as increased hydrophilicity and improved mechanical strength. These polymers find applications in membranes for fuel cells and water purification systems .

Graphene Dispersion

Research indicates that this compound can aid in the dispersion of graphene sheets in organic solvents through ionic interactions, enhancing the stability and functionality of graphene-based materials .

Environmental Applications

The environmental significance of this compound is highlighted by its role in bioremediation processes.

Biodegradation Studies

Studies have shown that certain bacteria can utilize this compound as a carbon source, leading to its degradation into less harmful substances. This property is being investigated for potential applications in wastewater treatment and pollution control .

Soil Amendment

Due to its hygroscopic nature, this compound can improve soil moisture retention when used as an amendment, benefiting agricultural practices in arid regions .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Description |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agent | Inhibits growth of bacteria and fungi; potential use in pharmaceuticals |

| Synthesis of Bioactive Compounds | Precursor for drugs targeting metabolic disorders | |

| Materials Science | Polymer Chemistry | Used to create sulfonated polymers with enhanced properties |

| Graphene Dispersion | Aids in dispersing graphene sheets for improved material stability | |

| Environmental Applications | Biodegradation Studies | Utilized by bacteria for carbon source; aids in bioremediation |

| Soil Amendment | Improves soil moisture retention |

Case Study 1: Antimicrobial Efficacy

A study conducted on various microbial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) that effectively inhibited bacterial growth. This study highlights its potential as an active ingredient in disinfectants and antimicrobial agents used in healthcare settings.

Case Study 2: Bioremediation Potential

Research on the biodegradation pathways involving this compound revealed that specific bacterial strains could metabolize this compound efficiently, suggesting its application in bioremediation strategies aimed at reducing environmental pollutants.

Mécanisme D'action

The mechanism of action of sulfoacetic acid involves its ability to donate protons (H+) due to the presence of both carboxyl and sulfonic acid groups. This dual functionality allows it to participate in a variety of chemical reactions, including acid-base reactions, esterification, and amidation. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparaison Avec Des Composés Similaires

Sulfoacetic acid can be compared with other carboxyalkanesulfonic acids, such as:

Methanesulfonic Acid: Similar in having a sulfonic acid group but lacks the carboxyl group.

Ethanesulfonic Acid: Similar structure but with an additional carbon atom.

This compound Derivatives: Various derivatives with different substituents on the carbon chain.

Uniqueness: this compound’s uniqueness lies in its dual functionality, combining both carboxyl and sulfonic acid groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in both research and industrial applications .

Activité Biologique

Sulfoacetic acid, also known as 2-sulfanylacetic acid or thioacetic acid, is an organic compound characterized by the presence of both a sulfonic acid group and a carboxylic acid group. Its molecular formula is , and it exhibits unique chemical properties due to its dual functionality. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

This compound exists primarily in its ionic form in aqueous solutions, acting as a diprotic acid capable of donating two protons. This property allows it to interact with various biological macromolecules, including proteins and nucleic acids, potentially influencing their structure and function.

1. Enzymatic Interactions

This compound has been studied for its role in enzymatic reactions, particularly those involving sulfotransferases (STs). These enzymes are responsible for the sulfonation of biomolecules, which plays a crucial role in detoxification processes, hormone regulation, and drug metabolism. Recent studies have highlighted the importance of membrane-associated STs in biochemical signaling pathways and their implications in various pathophysiological conditions .

2. Chelating Agent

Research indicates that this compound can form complexes with metal ions, enhancing its efficacy as a chelating agent. This property is particularly useful in medicinal chemistry, where it may aid in the detoxification of heavy metals and other toxic substances within biological systems.

3. Antioxidant Activity

This compound derivatives have shown potential antioxidant activity. Studies suggest that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is significant in the context of diseases where oxidative damage is a contributing factor.

Case Study 1: Interaction with Proteins

A study investigated the interaction of this compound with serum albumin, revealing that it alters the protein's conformation. The binding affinity was assessed using spectroscopic methods, indicating that this compound could modulate protein function through structural changes .

Case Study 2: Therapeutic Applications

In a clinical context, this compound has been explored for its potential therapeutic effects in treating conditions like inflammation and cancer. Its ability to inhibit specific enzymes involved in inflammatory pathways suggests that it could serve as a basis for developing new anti-inflammatory drugs.

Table 1: Summary of Biological Activities of this compound

Propriétés

IUPAC Name |

2-sulfoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O5S/c3-2(4)1-8(5,6)7/h1H2,(H,3,4)(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGIJOLULBJGTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059556 | |

| Record name | Acetic acid, sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monohydrate: Hygroscopic solid; [Merck Index] | |

| Record name | Sulfoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7263 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

DECOMP AT BP OF 245 °C | |

| Record name | SULFOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN WATER, & ALCOHOL; INSOL IN ETHER & CHLOROFORM /MONOHYDRATE/, SOL IN WATER, ALCOHOL, & ACETONE, INSOL IN ETHER & CHLOROFORM | |

| Record name | SULFOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

123-43-3 | |

| Record name | Sulfoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-sulfo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4XC05H603 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

84 °C | |

| Record name | SULFOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Sulfoacetic acid has the molecular formula C2H4O5S and a molecular weight of 140.12 g/mol.

A: While specific spectroscopic data from the provided research isn't mentioned, common characterization techniques for this compound include nuclear magnetic resonance (NMR) spectroscopy and Fourier transform infrared spectroscopy (FTIR). These methods provide information on the structure and bonding within the molecule. []

A: Research indicates that increasing the amount of this compound used in the preparation of sulfonated PVA membranes leads to a decrease in the water uptake of these membranes. [] This characteristic is valuable in applications such as fuel cells, where controlled water management is crucial.

A: Yes, this compound has been successfully used to modify poly(vinyl alcohol) hydrogels, enhancing their electrical sensitivity. [, ] The resulting SA-modified PVA hydrogels display reversible bending behavior under a direct current (DC) electric field, making them attractive for applications like advanced drug delivery systems.

A: this compound is identified as a key product in the extractive oxidative desulfurization of fuels when using polyoxometalate catalysts and molecular oxygen. [, , ] It represents a significant portion of the water-soluble sulfur compounds formed during this process. Notably, its accumulation, along with other acidic byproducts, can contribute to catalyst deactivation by reducing the pH of the aqueous catalyst phase.

A: Yes, a study demonstrated that 3,5-Dimethylpyrazole can promote the sulfonation of acetic anhydride by sulfuric acid, leading to the formation of both this compound and methanedisulfonic acid. [] This suggests potential catalytic properties of this compound in specific reactions.

A: Several analytical techniques are employed to characterize and quantify this compound. Common methods include gas chromatography, titration, impedance analysis, and gravimetric analysis. [] Additionally, X-ray diffraction has been used to study the impact of this compound on cellulose acetylation. []

A: Research highlights that this compound, along with other water-soluble sulfur compounds, is extracted into the aqueous phase during the extractive oxidative desulfurization of fuels. [] This extraction allows for the separation and potential treatment of these sulfur-containing byproducts, mitigating their environmental impact.

A: Early research on this compound focused on understanding its formation and reactivity. Studies explored its synthesis through the reaction of chlorosulfonic acid with acetic anhydride. [] Further investigations delved into the preparation of pure crystalline this compound, marking significant milestones in its early characterization. []

A: this compound's diverse properties make it relevant across various scientific disciplines. Its application in fuel desulfurization processes showcases its importance in environmental chemistry and chemical engineering. [, , ] Simultaneously, its use in modifying hydrogels for drug delivery systems highlights its significance in biomedical engineering and pharmaceutical sciences. [, ] This cross-disciplinary application underscores its versatility and potential for further exploration in diverse fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.